molecular formula C14H17O3PS B12660527 Phosphorothioic acid, O,O-Diethyl O-1-naphthalenyl ester CAS No. 74536-89-3

Phosphorothioic acid, O,O-Diethyl O-1-naphthalenyl ester

Cat. No.: B12660527
CAS No.: 74536-89-3
M. Wt: 296.32 g/mol
InChI Key: HOTVSSOAGYGLKJ-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O,O-Diethyl O-1-naphthalenyl ester is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties. It is commonly used in agricultural and industrial settings due to its effectiveness as a pesticide and insecticide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorothioic acid, O,O-Diethyl O-1-naphthalenyl ester typically involves the esterification of phosphorothioic acid with diethyl alcohol and 1-naphthol. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme can be represented as follows:

Phosphorothioic acid+Diethyl alcohol+1-NaphtholPhosphorothioic acid, O,O-Diethyl O-1-naphthalenyl ester+Water\text{Phosphorothioic acid} + \text{Diethyl alcohol} + \text{1-Naphthol} \rightarrow \text{this compound} + \text{Water} Phosphorothioic acid+Diethyl alcohol+1-Naphthol→Phosphorothioic acid, O,O-Diethyl O-1-naphthalenyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of catalysts and solvents may also be employed to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O-Diethyl O-1-naphthalenyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the phosphorothioate group to a phosphate group.

    Reduction: The compound can be reduced to form phosphorothioates with different substituents.

    Substitution: The ester group can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphate esters, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Phosphorothioic acid, O,O-Diethyl O-1-naphthalenyl ester has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its effects on biological systems, particularly its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is widely used as a pesticide and insecticide in agricultural practices.

Mechanism of Action

The mechanism of action of Phosphorothioic acid, O,O-Diethyl O-1-naphthalenyl ester involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target organism. This mechanism is similar to that of other organophosphorus pesticides.

Comparison with Similar Compounds

Phosphorothioic acid, O,O-Diethyl O-1-naphthalenyl ester can be compared with other similar compounds such as:

    Phosphorothioic acid, O,O-diethyl O-(2,3-dihydro-3-oxo-2-phenyl-6-pyridazinyl) ester: This compound also contains a phosphorothioate group and is used as a pesticide.

    Phosphorodithioic acid, O,O-diethyl ester: This compound has a similar structure but contains a dithioate group instead of a thioate group.

    Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester: Another related compound with different substituents on the ester group.

The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical and biological properties, making it particularly effective in its applications.

Properties

CAS No.

74536-89-3

Molecular Formula

C14H17O3PS

Molecular Weight

296.32 g/mol

IUPAC Name

diethoxy-naphthalen-1-yloxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C14H17O3PS/c1-3-15-18(19,16-4-2)17-14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3

InChI Key

HOTVSSOAGYGLKJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)OC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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